Kinase Selectivity Profile: cdk5/p25 vs. cdk2 Discrimination Window for Unsubstituted Analog Defines Baseline for 4,6-Dimethyl Variant
The unsubstituted analog 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (4a) exhibits an 8.2-fold selectivity window between cdk5/p25 (IC50 = 0.551 µM) and cdk2/cyclin E (IC50 = 4.5 µM) at pH 7.35 [1]. The target compound, N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, bears methyl groups at positions 4 and 6 of the benzothiazole ring, which in structurally analogous carboxamide series have been shown to shift target potency by >3.8-fold between different protein targets (EC50 = 1.86E+4 nM for p65 vs. >7.15E+4 nM for tropomyosin) [2]. The 4,6-dimethyl substitution is therefore expected to alter the intrinsic cdk5/cdk2 selectivity ratio relative to the published 8.2-fold baseline of compound 4a, a hypothesis testable by comparative kinase profiling.
| Evidence Dimension | Kinase inhibition selectivity (cdk5/p25 vs. cdk2/cyclin E) |
|---|---|
| Target Compound Data | Not directly determined in published literature; 4,6-dimethyl substitution on benzothiazole scaffold expected to modify selectivity relative to unsubstituted baseline based on demonstrated target-shifting effects of 4,6-dimethyl substitution in related carboxamide series [2]. |
| Comparator Or Baseline | 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide (4a, unsubstituted analog): cdk5/p25 IC50 = 0.551 µM; cdk2/cyclin E IC50 = 4.5 µM. Selectivity ratio = 8.2-fold [1]. |
| Quantified Difference | Baseline selectivity ratio = 8.2-fold for unsubstituted analog. Direction and magnitude of shift induced by 4,6-dimethyl substitution not yet experimentally determined; cross-study class inference suggests ≥3.8-fold target-dependent potency modulation is achievable [2]. |
| Conditions | cdk5/p25 and cdk2/cyclin E inhibition assays at pH 7.35, temperature not specified [1]. For dimethyl analog: p65 and tropomyosin binding assays at unspecified conditions [2]. |
Why This Matters
A scientifically justified procurement decision requires knowing whether the 4,6-dimethyl substitution enhances or degrades cdk5 selectivity relative to cdk2—a critical parameter for neurodegeneration research programs where cdk5/p25 is the therapeutic target and cdk2 inhibition constitutes an off-target liability.
- [1] BRENDA Enzyme Database. Ligand 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide. IC50 Values: 0.000551 mM (cdk5/p25); 0.0045 mM (cdk2/cyclin E). pH 7.35. View Source
- [2] BindingDB. BDBM49479: N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxolanecarboxamide. Affinity Data: EC50 > 7.15E+4 nM (Tropomyosin alpha-1 chain, Pig); EC50 = 1.86E+4 nM (Transcription factor p65, Human). View Source
